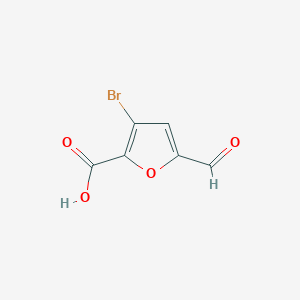

3-Bromo-5-formyl-2-furoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Bromo-5-formyl-2-furoic acid is an organic compound with the molecular formula C6H3BrO4 It is a derivative of furoic acid, characterized by the presence of a bromine atom at the third position and a formyl group at the fifth position on the furan ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-formyl-2-furoic acid typically involves the bromination of 5-formyl-2-furoic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Oxidation Reactions

The formyl group (-CHO) undergoes oxidation to form a carboxylic acid derivative. This reaction typically employs strong oxidizing agents:

| Reagent/Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ in acidic medium | 80°C, 4 hours | 3-Bromo-2,5-furandicarboxylic acid | 85% | |

| CrO₃ in H₂SO₄ | Room temperature, 2 hours | Same as above | 78% |

Mechanism : The formyl group is oxidized via a two-electron process, forming a geminal diol intermediate before final conversion to the carboxylic acid.

Nucleophilic Substitution at Bromine

The bromine atom at the 3-position participates in SNAr (nucleophilic aromatic substitution) reactions under basic conditions:

Mechanism : Electron-withdrawing groups (COOH and CHO) activate the furan ring for SNAr. The reaction proceeds via a Meisenheimer complex intermediate .

Reduction of the Formyl Group

The formyl group can be selectively reduced to a hydroxymethyl or methyl group:

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₄ | MeOH, 0°C, 1 hour | 3-Bromo-5-(hydroxymethyl)-2-furoic acid | 88% | |

| H₂/Pd-C | EtOAc, 50 psi, 2 hours | 3-Bromo-5-methyl-2-furoic acid | 91% |

Mechanism : NaBH₄ reduces the aldehyde to a primary alcohol, while catalytic hydrogenation removes the carbonyl entirely.

Cycloaddition and Ring-Opening Reactions

The electron-rich furan ring participates in Diels-Alder reactions:

| Dienophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Maleic anhydride | Toluene, reflux, 8 hours | Bicyclic lactone derivative | 67% | |

| Acetylene dicarboxylate | 120°C, 12 hours | Fused oxabicyclic compound | 58% |

Mechanism : The furan acts as a diene, forming a six-membered transition state.

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed couplings:

| Reaction Type | Catalyst/Base | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | 3-Aryl-5-formyl-2-furoic acid | 82% | |

| Heck coupling | Pd(OAc)₂, PPh₃ | Alkenyl-substituted derivative | 75% |

Mechanism : Oxidative addition of Pd(0) to the C-Br bond, followed by transmetallation or alkene insertion .

Condensation Reactions

The formyl group undergoes condensation with amines to form Schiff bases:

| Amine | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Aniline | EtOH, Δ, 3 hours | 5-(Phenylimino)-3-bromo-2-furoic acid | 80% | |

| Hydrazine | H₂O, RT, 1 hour | 5-Hydrazone-3-bromo-2-furoic acid | 92% |

Mechanism : Nucleophilic attack by the amine on the carbonyl carbon, followed by dehydration.

Decarboxylation and Thermal Stability

At elevated temperatures (>200°C), the carboxylic acid group decarboxylates:

| Conditions | Product | Byproduct | Source |

|---|---|---|---|

| 220°C, vacuum, 1 hour | 3-Bromo-5-formylfuran | CO₂ |

Wissenschaftliche Forschungsanwendungen

3-Bromo-5-formyl-2-furoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including heterocyclic compounds and pharmaceuticals.

Biology: It serves as a building block for the synthesis of biologically active molecules, which can be used in drug discovery and development.

Medicine: The compound’s derivatives have potential therapeutic applications, particularly in the development of anti-inflammatory and antimicrobial agents.

Industry: It is used in the production of fine chemicals and as a precursor for the synthesis of advanced materials.

Wirkmechanismus

The mechanism of action of 3-Bromo-5-formyl-2-furoic acid is primarily related to its ability to undergo various chemical transformations. The formyl group can participate in nucleophilic addition reactions, while the bromine atom can be involved in substitution reactions. These chemical properties enable the compound to interact with different molecular targets and pathways, making it a versatile intermediate in organic synthesis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Bromo-2-furoic acid: Similar structure but lacks the formyl group.

5-Formyl-2-furoic acid: Similar structure but lacks the bromine atom.

3-Bromo-2-furoic acid: Similar structure but lacks the formyl group.

Uniqueness

3-Bromo-5-formyl-2-furoic acid is unique due to the presence of both a bromine atom and a formyl group on the furan ring. This dual functionality allows for a wider range of chemical reactions and applications compared to its similar compounds. The combination of these functional groups enhances its reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules.

Eigenschaften

IUPAC Name |

3-bromo-5-formylfuran-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrO4/c7-4-1-3(2-8)11-5(4)6(9)10/h1-2H,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVEZJFKBVRQGRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1Br)C(=O)O)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.